N-benzyl-3-methylbutanamide N-benzyl-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC3994300
InChI: InChI=1S/C12H17NO/c1-10(2)8-12(14)13-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)
SMILES: CC(C)CC(=O)NCC1=CC=CC=C1
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

N-benzyl-3-methylbutanamide

CAS No.:

Cat. No.: VC3994300

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-3-methylbutanamide -

Specification

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name N-benzyl-3-methylbutanamide
Standard InChI InChI=1S/C12H17NO/c1-10(2)8-12(14)13-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)
Standard InChI Key RGJCMHQNRHWQON-UHFFFAOYSA-N
SMILES CC(C)CC(=O)NCC1=CC=CC=C1
Canonical SMILES CC(C)CC(=O)NCC1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Benzyl-3-methylbutanamide features a central amide bond linking a benzylamine moiety to a 3-methylbutanoyl group. The IUPAC name N-benzyl-3-methylbutanamide reflects this arrangement, with the SMILES string CC(C)CC(=O)NCC1=CC=CC=C1 illustrating the branched alkyl chain and aromatic benzyl group. The benzyl group enhances lipophilicity (LogP ≈ 3.52), favoring blood-brain barrier penetration, while the amide bond contributes to metabolic stability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₇NO
Molecular Weight191.27 g/mol
IUPAC NameN-Benzyl-3-methylbutanamide
SMILESCC(C)CC(=O)NCC1=CC=CC=C1
InChI KeyRGJCMHQNRHWQON-UHFFFAOYSA-N
LogP (Predicted)3.52

Synthesis and Manufacturing

Conventional Amidation Routes

The compound is synthesized via nucleophilic acyl substitution between 3-methylbutanoyl chloride and benzylamine. This reaction proceeds under anhydrous conditions, often employing bases like triethylamine to neutralize HCl byproducts:

3-Methylbutanoyl Chloride+BenzylamineEt3NN-Benzyl-3-methylbutanamide+HCl\text{3-Methylbutanoyl Chloride} + \text{Benzylamine} \xrightarrow{\text{Et}_3\text{N}} \text{N-Benzyl-3-methylbutanamide} + \text{HCl}

Yields typically exceed 70% when using polar aprotic solvents (e.g., dichloromethane) at 0–5°C. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity.

Alternative Methods

Microwave-assisted synthesis reduces reaction times from hours to minutes, enhancing efficiency. For example, irradiating the reactants at 100°C for 10 minutes in dimethylformamide (DMF) yields comparable results to traditional methods .

Table 2: Synthesis Optimization Parameters

ParameterTraditional MethodMicrowave-Assisted
Temperature0–5°C100°C
Time4–6 hours10 minutes
SolventDichloromethaneDMF
Yield70–75%68–72%

Comparative Analysis with Related Amides

N-Benzyl-2-Amino-3-Methylbutanamide

This analogue introduces an amino group at C2, enhancing GABAergic activity but reducing metabolic stability. Its hydrochloride salt (CAS 1236272-31-3) shows improved aqueous solubility (27 mg/mL vs. 8 mg/mL for the parent compound) .

N-Benzyl-3-Methylbenzamide

Replacing the aliphatic chain with a methylbenzene ring (CAS 41882-53-5) shifts activity toward COX-2 inhibition, highlighting the impact of aromaticity on target selectivity .

Table 3: Pharmacological Comparison of Amide Derivatives

CompoundTargetIC₅₀ (μM)Solubility (mg/mL)
N-Benzyl-3-methylbutanamideGABA-A Receptor12.38.2
2-Amino-N-benzyl derivativeGlutamate Receptor8.727.4
N-Benzyl-3-methylbenzamideCOX-215.95.1

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and half-life in preclinical models.

  • Toxicological Profiling: Assess hepatotoxicity and neurotoxicity in long-term exposure studies.

  • Structural Optimization: Explore hybrid derivatives combining benzyl and heterocyclic motifs for multitarget therapies.

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